

Spectroscopic data (NMR, IR, MS) of 4-Chloro-2-ethoxycarbonylphenylboronic acid

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Compound of Interest

Compound Name: 4-Chloro-2-ethoxycarbonylphenylboronic acid

Cat. No.: B1592881

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Chloro-2-ethoxycarbonylphenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Chloro-2-ethoxycarbonylphenylboronic acid** (CAS 850568-61-5), a key building block in modern organic synthesis and drug discovery. While experimental spectra for this specific compound are not readily available in the public domain, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. We will delve into the anticipated features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in confirming the identity, purity, and structure of **4-Chloro-2-ethoxycarbonylphenylboronic acid** in a laboratory setting.

Introduction: The Significance of 4-Chloro-2-ethoxycarbonylphenylboronic acid

4-Chloro-2-ethoxycarbonylphenylboronic acid belongs to the versatile class of organoboron compounds, which are pivotal reagents in synthetic organic chemistry. Their utility is most

prominently highlighted in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The specific substitution pattern of this molecule—a chloro group, an ethoxycarbonyl group, and a boronic acid moiety on a phenyl ring—makes it a highly valuable synthon for introducing complex functionalities in the development of pharmaceuticals, agrochemicals, and advanced materials.

The chloro and ethoxycarbonyl substituents offer sites for further chemical modification, while the boronic acid group dictates its reactivity in cross-coupling reactions. Accurate and unambiguous characterization of this starting material is paramount to ensure the success of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure.

Molecular Structure and Key Features

The structural formula of **4-Chloro-2-ethoxycarbonylphenylboronic acid** is $C_9H_{10}BClO_4$, with a molecular weight of approximately 228.44 g/mol .^[1] The key functional groups that will be discernible in its spectra are:

- A trisubstituted benzene ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra.
- An ethyl ester group (-COOCH₂CH₃): This will produce distinct quartet and triplet signals in the ¹H NMR spectrum.
- A boronic acid group (-B(OH)₂): The acidic protons of this group may be observable in the ¹H NMR spectrum, and the boron-oxygen bonds will have characteristic stretches in the IR spectrum.
- A chloro substituent: This will influence the electronic environment of the aromatic ring, affecting the chemical shifts of the aromatic protons and carbons.

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References

- 1. dev.spectrabase.com [dev.spectrabase.com]
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